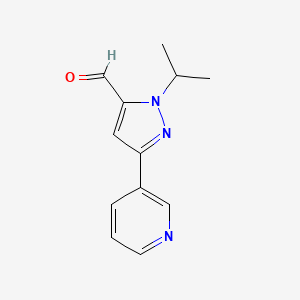

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Description

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2092721-33-8) is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 1, a pyridin-3-yl group at position 3, and a carbaldehyde moiety at position 5. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol and a purity of ≥95% .

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C12H13N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-9H,1-2H3 |

InChI Key |

IQKIASSHGHAABN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Mechanistic studies indicate that oxidation proceeds via radical intermediates in acidic media, with the pyridine ring stabilizing transition states .

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Schiff Base Formation

Reacts with primary amines or hydrazines to form imines/hydrazones:

textR-NH₂ + Aldehyde → R-N=CH-(pyrazole-pyridinyl) + H₂O

Example :

-

Hydrazine hydrate in ethanol (reflux, 4 hrs) yields hydrazone derivatives, which cyclize to pyrazolo[3,4-d]pyridazines under acidic conditions .

Claisen-Schmidt Condensation

Forms α,β-unsaturated ketones with acetophenones:

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| 4-methylacetophenone | NaOH/EtOH (Δ) | (E)-3-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | Anticancer intermediate |

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 5-(hydroxymethyl)-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole | >95% |

| H₂/Pd-C | EtOAc, RT, 3 atm H₂ | Same as above | 88% |

No reduction of the pyridine or pyrazole rings is observed under these conditions .

Pyrazole-Chalcone Hybrids

Electrophilic substitution at the aldehyde’s α-position enables synthesis of antiproliferative agents:

| Reagent | Conditions | Biological Activity (IC₅₀) |

|---|---|---|

| 2,4-dichloro-5-fluoroacetophenone | EtOH/NaOH (Δ) | 1.50 µM (A375 melanoma) |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

| Reagent | Position Modified | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Pyridine C-4 | 3-(4-nitro-pyridin-3-yl)-derivative |

| Br₂/FeCl₃ | Pyridine C-2 | 3-(2-bromo-pyridin-3-yl)-derivative |

Reactivity follows the order: pyridine C-4 > C-2 > C-5 due to resonance effects .

Stability and Side Reactions

-

Autoxidation : Prolonged air exposure leads to dimerization via aldol condensation (mitigated by storage under N₂) .

-

pH Sensitivity : Degrades in strongly basic conditions (pH > 12) via Cannizzaro reaction, forming 5-hydroxymethyl and carboxylic acid derivatives.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Recent advances in catalytic systems (e.g., Fe-nitrene complexes ) further expand its synthetic utility.

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, differing primarily in substituent groups, heterocyclic systems, or functional group positioning. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Substituent and Functional Group Variations

- Pyridine vs. Pyrazine Systems : Replacing the pyridin-3-yl group (in the target compound) with a pyrazin-2-yl group (as in AV04316) introduces an additional nitrogen atom in the heterocyclic ring. This modification increases the compound’s molecular weight slightly (216.24 vs. 215.25 g/mol) and may alter electronic properties, solubility, and binding interactions in biological systems .

- Positional Isomerism: The compound 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates how shifting the isopropyl and carbaldehyde groups (positions 1 and 5 vs.

- Trifluoromethyl Substitution : 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde replaces the isopropyl group with a trifluoromethyl group, enhancing electronegativity and metabolic stability—a common strategy in medicinal chemistry to improve drug-like properties.

Pharmacological and Functional Comparisons

- Its extended structure includes a benzaldehyde group and a methoxy bridge, contributing to its role as a hemoglobin S polymerization inhibitor for sickle cell disease . The larger molecular weight (337.40 g/mol) and complex architecture highlight the importance of carbaldehyde in mediating biological activity.

- AV04316 : The pyrazine analog’s availability (per ) suggests it may serve as a precursor for drug discovery, leveraging pyrazine’s ability to participate in hydrogen bonding and π-π interactions.

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2092721-33-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 215.25 g/mol. The compound features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The following table summarizes relevant findings:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Xia et al. (2022) | A549 | 49.85 | Induction of apoptosis |

| Zheng et al. (2022) | A549 | Max inhibition observed | Cell cycle arrest |

| Insuasty et al. (2022) | K-562, UO-31 | 0.04 - 11.4 | Inhibition of BRAF(V600E) |

The compound's mechanism often involves the induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Key Findings:

- Pyrazoles have shown effectiveness in reducing inflammation in models of endotoxin-induced inflammation.

- They inhibit the expression of cyclooxygenase enzymes, which play a critical role in inflammatory processes .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been substantiated through various studies. Compounds within this class have demonstrated efficacy against a range of bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth.

Research Highlights:

- A study reported that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Mechanistic studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study evaluated the efficacy of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This suggests potential for developing combination therapies utilizing pyrazole compounds .

Case Study 2: Inhibition of Inflammatory Responses

In another study focusing on the anti-inflammatory effects of pyrazole derivatives, researchers found that treatment with these compounds significantly reduced the levels of inflammatory markers in animal models subjected to lipopolysaccharide (LPS) challenges. The findings support the potential use of these compounds in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) . Alternatively, nucleophilic substitution reactions with phenol derivatives under basic conditions (e.g., K₂CO₃) can introduce functional groups at the pyrazole core . For example, chloro-substituted pyrazole intermediates can react with aldehydes or phenols to yield carbaldehyde derivatives .

Q. How can reaction conditions be optimized for synthesizing this compound?

Key parameters include:

- Catalyst selection : Use of K₂CO₃ or other mild bases to facilitate nucleophilic substitutions without side reactions .

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and stability . Monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O⁺ = 232.12) .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influences. X-ray crystallography provides definitive bond lengths and angles, while DFT calculations (e.g., B3LYP/6-31G*) model optimized geometries for comparison . For example, crystal structures of related pyrazole carbaldehydes show planar aldehyde groups, whereas NMR may suggest rotational flexibility in solution .

Q. How can bioactivity studies be designed for this compound?

- In silico docking : Use software like AutoDock to predict binding affinity toward targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 ELISA) at concentrations of 1–100 μM .

- Derivatization : Synthesize hydrazone or Schiff base derivatives via aldehyde condensation to enhance bioactivity .

Q. What strategies exist for derivatizing the aldehyde group to enhance physicochemical properties?

- Condensation reactions : React with hydrazides or amines to form hydrazones or imines, improving solubility and stability .

- Reductive amination : Convert the aldehyde to an amine group using NaBH₃CN and primary amines .

- Protection : Use diethyl acetal or thioacetal groups to temporarily mask the aldehyde during multi-step syntheses .

Q. How can computational modeling predict the reactivity of this compound?

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., the aldehyde carbon as an electrophilic center) .

- Molecular dynamics (MD) simulations : Model solvation effects and conformational stability in biological membranes .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with pyridinyl N) to guide crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.